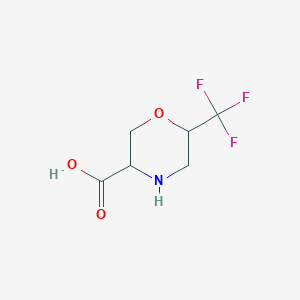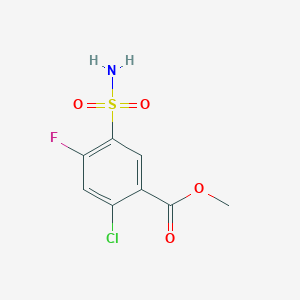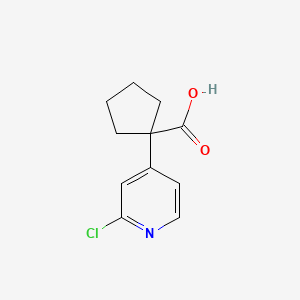
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C11H12ClNO2 This compound is characterized by the presence of a chloropyridine group attached to a cyclopentanecarboxylic acid moiety
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with cyclopentanecarboxylic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as chlorination, cyclization, and carboxylation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as hydrogen or metal hydrides.
Substitution: The chloropyridine group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. .
Scientific Research Applications
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The chloropyridine group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid: This compound has a similar structure but with a cyclopropane ring instead of a cyclopentane ring.
(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound contains a chloropyridine group but differs in its functional groups and overall structure
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-9-7-8(3-6-13-9)11(10(14)15)4-1-2-5-11/h3,6-7H,1-2,4-5H2,(H,14,15) |
InChI Key |
FBLAIWOPCYQYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=NC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



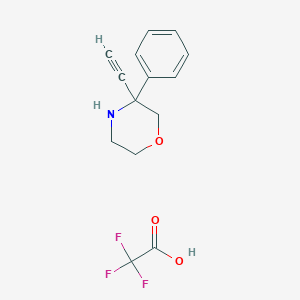
![Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B13516267.png)
![3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B13516270.png)
![2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B13516278.png)
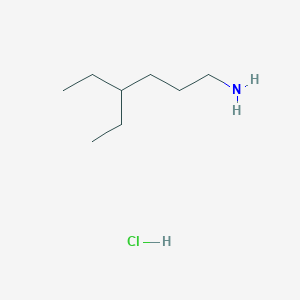
![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
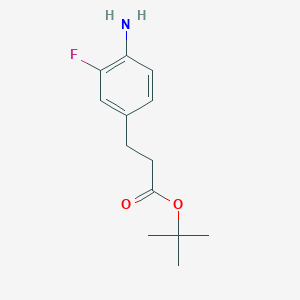

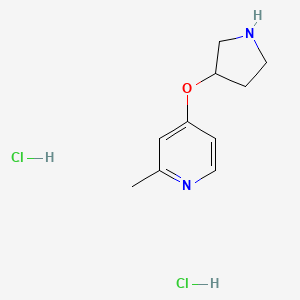

![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
